BDEMT is a thiazole derivative that is composed of a five-membered ring containing a sulfur atom, which is the basis of its heterocyclic nature. The name BDEMT is derived from the presence of bromine (Br), difluoroethyl (-C2H3F2), and methyl (CH3) groups attached to the thiazole ring. This compound was first synthesized and reported by researchers at Merck & Co., Inc. in their patent application in 2007, which described BDEMT as a potent and selective inhibitor of protein kinase B (PKB) activity, a signaling molecule that is dysregulated in many cancers.